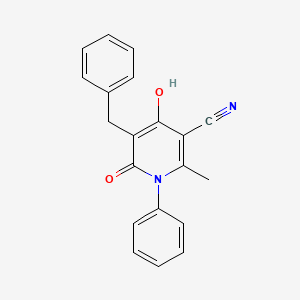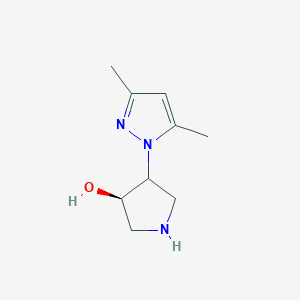![molecular formula C21H21N3O3S2 B13365539 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(naphthalene-2-sulfonyl)piperazine](/img/structure/B13365539.png)
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(naphthalene-2-sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methylthio)pyridin-3-yl)(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a methanone group at the 3-position Additionally, it contains a piperazine ring substituted with a naphthalen-2-ylsulfonyl group
Preparation Methods
The synthesis of (2-(Methylthio)pyridin-3-yl)(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Nucleophilic Substitution:
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then functionalized with the naphthalen-2-ylsulfonyl group.
Coupling Reactions: The final step involves coupling the functionalized piperazine ring with the substituted pyridine ring through a methanone linkage.
Industrial production methods for this compound would likely involve optimizing these steps to maximize yield and minimize the use of hazardous reagents.
Chemical Reactions Analysis
(2-(Methylthio)pyridin-3-yl)(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methanone group can be reduced to a methylene group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2-(Methylthio)pyridin-3-yl)(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring and the naphthalen-2-ylsulfonyl group suggests potential interactions with hydrophobic pockets in proteins, while the pyridine ring may participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar compounds include:
Palbociclib: A cyclin-dependent kinase inhibitor with a pyridine ring and a piperazine ring, used in cancer treatment.
Compared to these compounds, (2-(Methylthio)pyridin-3-yl)(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone features a unique combination of functional groups that may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H21N3O3S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H21N3O3S2/c1-28-20-19(7-4-10-22-20)21(25)23-11-13-24(14-12-23)29(26,27)18-9-8-16-5-2-3-6-17(16)15-18/h2-10,15H,11-14H2,1H3 |
InChI Key |
HBLUWVYUMZJVJC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)


![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365494.png)


![1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone](/img/structure/B13365506.png)

![1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13365514.png)


![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365537.png)
